Przewalskinic acid A

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds like Przewalskin B involves complex organic reactions, including Diels-Alder reactions, Claisen-Johnson rearrangement, and ring-closing metathesis (RCM), to construct its molecular structure (Mingxing Xiao et al., 2014). Another approach for synthesizing (+)-Przewalskin B highlights the use of intermolecular SN2' substitution and Rh(2)(OAc)(4)-mediated intramolecular carbene insertion (X. Zhuo et al., 2011).

Molecular Structure Analysis

Przewalskinic acid A, along with its derivatives, showcases complex molecular structures. For instance, Przewalskin A exhibits a unique C23 terpenoid structure with a 6/6/7 carbon ring skeleton, determined through comprehensive spectroscopic analysis and X-ray diffraction studies (Gang Xu et al., 2006).

Chemical Reactions and Properties

The preparation of this compound from salvianolic acid B via biotransformation using a crude enzyme from Aspergillus oryzae D30s strain highlights its chemical reactivity and potential for large-scale production. This process yielded this compound with over 86% yield, showcasing its efficient synthesis route (Chun-Ying Liu et al., 2014).

Aplicaciones Científicas De Investigación

Przewalskinic acid A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying phenolic acid reactions and mechanisms.

Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

Industry: Used in the development of antioxidant formulations and supplements.

Direcciones Futuras

Mecanismo De Acción

The mechanism of action of przewalskinic acid A involves its antioxidant properties. The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells and tissues from damage. It targets various molecular pathways involved in oxidative stress and inflammation, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the mitogen-activated protein kinase (MAPK) pathway .

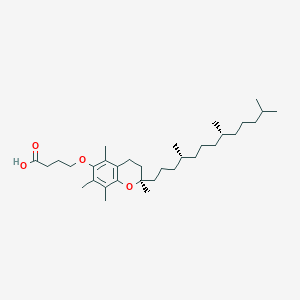

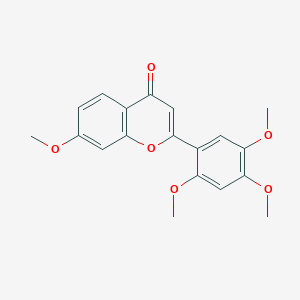

Similar Compounds:

Salvianolic Acid B: A major water-soluble ingredient of Salvia miltiorrhiza root, known for its therapeutic effects.

Danshensu: Another compound derived from salvianolic acid B, with similar antioxidant properties.

Comparison: this compound is unique due to its higher biological activity and better water solubility compared to similar compounds like salvianolic acid B and danshensu. Its potent antioxidant properties and protective effects against ischemia-reperfusion injuries make it a valuable compound for scientific research and therapeutic applications .

Análisis Bioquímico

Biochemical Properties

Przewalskinic acid A plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including those involved in antioxidant defense mechanisms. The compound’s interaction with enzymes such as superoxide dismutase and catalase enhances its ability to neutralize reactive oxygen species, thereby protecting cells from oxidative stress . Additionally, this compound has been shown to interact with proteins involved in inflammatory pathways, potentially modulating inflammatory responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to enhanced cell survival and function under stress conditions . Furthermore, the compound’s antioxidant properties contribute to the protection of cells from damage caused by free radicals .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the cellular level. The compound binds to specific enzymes and proteins, leading to their activation or inhibition . For instance, this compound can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation . Additionally, it can activate antioxidant enzymes, enhancing the cell’s ability to combat oxidative stress . These interactions result in changes in gene expression, promoting cellular resilience and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, maintaining its biochemical properties over time . Long-term studies have indicated that this compound can provide sustained protection against oxidative stress and inflammation, with minimal degradation observed . These findings suggest that this compound remains effective over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without any adverse reactions . At higher doses, some toxic effects have been observed, including potential liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks .

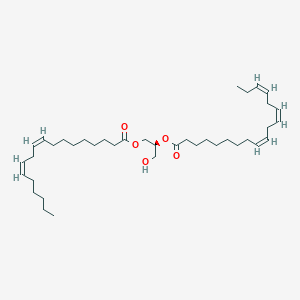

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to antioxidant defense and inflammation . The compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the neutralization of reactive oxygen species . Additionally, this compound can influence metabolic flux by modulating the levels of key metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where it can exert its protective effects . The distribution of this compound within tissues is influenced by its affinity for certain cellular compartments, allowing it to accumulate in regions most susceptible to oxidative stress and inflammation .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria . This localization is crucial for its activity, as it allows the compound to directly interact with key enzymes and proteins involved in oxidative stress and inflammation . The presence of this compound in these compartments enhances its ability to protect cells from damage and maintain cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The biotransformation process involves using a crude enzyme produced from the Aspergillus oryzae D30s strain . The enzyme hydrolyzes salvianolic acid B into przewalskinic acid A and danshensu. The preparation process involves the following steps:

- Hydrolysis of salvianolic acid B using the crude enzyme.

- Concentration of the this compound and danshensu solutions by vacuum evaporation.

- Purification using ultra-performance liquid chromatography–mass spectrometry (UPLC–MS) and nuclear magnetic resonance (NMR) techniques .

Industrial Production Methods: The industrial production of this compound follows a similar biotransformation process. The crude enzyme from Aspergillus oryzae is used to hydrolyze salvianolic acid B, yielding this compound with a purity of 91.0% and a yield of over 86% .

Análisis De Reacciones Químicas

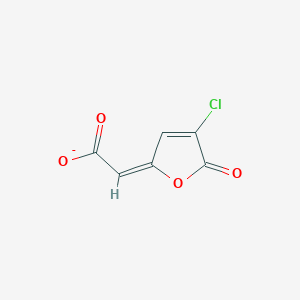

Types of Reactions: Przewalskinic acid A undergoes various chemical reactions, including:

Oxidation: The phenolic structure of this compound makes it susceptible to oxidation reactions, which can lead to the formation of quinones and other oxidation products.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different reduced forms of this compound.

Propiedades

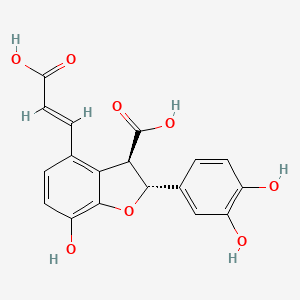

IUPAC Name |

(2R,3R)-4-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-10-4-2-9(7-12(10)21)16-15(18(24)25)14-8(3-6-13(22)23)1-5-11(20)17(14)26-16/h1-7,15-16,19-21H,(H,22,23)(H,24,25)/b6-3+/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHXGOBGPWPCCK-DBLORFJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C3=C(C=CC(=C3O2)O)C=CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)/C=C/C(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Przewalskinic acid A and where is it found?

A1: this compound is a phenolic acid first isolated from the root of Salvia przewalskii Maxim, a plant traditionally used in Chinese medicine. [] Its presence has also been studied in Salvia miltiorrhiza, another species known for its medicinal properties. []

Q2: How does the drying process of Salvia miltiorrhiza affect this compound content?

A2: Research indicates that drying significantly increases the levels of free this compound in Salvia miltiorrhiza. [] This suggests that during growth, the compound primarily exists in a bound form, possibly linked to polysaccharides. The drying process, potentially through enzymatic action, likely breaks these bonds, leading to a higher concentration of the free acid. []

Q3: What analytical techniques are used to identify and quantify this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹³C-NMR, ¹H-NMR, and two-dimensional COSY experiments, has been crucial in elucidating the structure of this compound. [] For quantification, especially in analyzing free and bound forms, Ultra Performance Liquid Chromatography (UPLC) has been employed. []

Q4: Has the synthesis of this compound or related compounds been achieved?

A4: Yes, research indicates successful synthesis of trimethyl this compound. [] While the provided abstract doesn't offer detailed methodology, this suggests ongoing efforts to produce the compound synthetically, potentially paving the way for further research and applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)

![N-benzyl-4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B1242352.png)

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)

![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)

![N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide](/img/structure/B1242358.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)